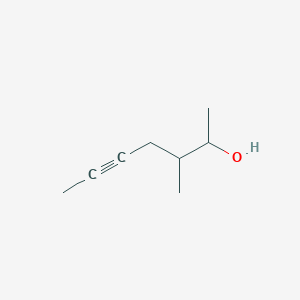
3-Methylhept-5-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylhept-5-yn-2-ol is an organic compound that belongs to the class of alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound has the molecular formula C8H14O and is known for its unique chemical properties due to the presence of both an alcohol group and a triple bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylhept-5-yn-2-ol can be synthesized through various methods. One common approach involves the cyclization of 3-methylhept-6-en-1-yn-3-ol dicobalt hexacarbonyl complex on the surfaces of chromatographic adsorbents . This method highlights the use of dicobalt hexacarbonyl complexes in the synthesis of bicyclic compounds.
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Methylhept-5-yn-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The alcohol group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hypohalogenation: This reaction involves the addition of halogens to the compound in the presence of hydrogen peroxide, producing halohydrins.
Cyclization: The dicobalt hexacarbonyl complex of this compound can undergo cyclization to form bicyclic compounds.
Major Products Formed
Halohydrins: Formed through hypohalogenation reactions.
Bicyclic Compounds: Formed through cyclization reactions involving dicobalt hexacarbonyl complexes.
Scientific Research Applications
3-Methylhept-5-yn-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylhept-5-yn-2-ol involves its interaction with various molecular targets and pathways. The presence of the triple bond and alcohol group allows it to participate in a variety of chemical reactions, influencing its reactivity and interactions with other molecules. For example, the cyclization of its dicobalt hexacarbonyl complex leads to the formation of specific bicyclic structures .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylhex-5-en-3-yn-2-ol
- 2-Methylhept-6-en-3-yn-2-ol
- 3-Methyl-1-penten-4-yn-3-ol
Uniqueness
3-Methylhept-5-yn-2-ol is unique due to its specific molecular structure, which includes a triple bond and an alcohol group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-methylhept-5-yn-2-ol |
InChI |
InChI=1S/C8H14O/c1-4-5-6-7(2)8(3)9/h7-9H,6H2,1-3H3 |
InChI Key |
PEWYBQRGXBSHRD-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















